molecular formula C16H19NO B12639219 (2R)-3-(Dimethylamino)-2-methyl-1-(naphthalen-2-yl)propan-1-one CAS No. 918827-87-9

(2R)-3-(Dimethylamino)-2-methyl-1-(naphthalen-2-yl)propan-1-one

Cat. No.: B12639219
CAS No.: 918827-87-9
M. Wt: 241.33 g/mol
InChI Key: VKNWSHHBNLIKNC-GFCCVEGCSA-N
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Description

(2R)-3-(Dimethylamino)-2-methyl-1-(naphthalen-2-yl)propan-1-one is an organic compound with the molecular formula C15H17NO. It is a complex ketone that features a naphthalene ring, a dimethylamino group, and a methyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(Dimethylamino)-2-methyl-1-(naphthalen-2-yl)propan-1-one typically involves the reaction of naphthalene derivatives with appropriate reagents to introduce the dimethylamino and methyl groups. The specific synthetic route may vary, but it generally includes steps such as Friedel-Crafts acylation, reduction, and amination reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. Techniques such as continuous flow synthesis, automated reactors, and advanced purification methods are employed to produce the compound efficiently. The use of high-throughput screening and process optimization ensures that the industrial production methods are both cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(Dimethylamino)-2-methyl-1-(naphthalen-2-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the ketone group to secondary alcohols.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield naphthoquinones, while reduction can produce secondary alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(2R)-3-(Dimethylamino)-2-methyl-1-(naphthalen-2-yl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and pharmacology.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-3-(Dimethylamino)-2-methyl-1-(naphthalen-2-yl)propan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors, enzymes, or proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-(Dimethylamino)naphthalen-2-yl)propan-1-one
  • 2-(Dimethylamino)-6-propionylnaphthalene

Uniqueness

(2R)-3-(Dimethylamino)-2-methyl-1-(naphthalen-2-yl)propan-1-one is unique due to its specific stereochemistry and the presence of both dimethylamino and methyl groups on the naphthalene ring

Properties

CAS No.

918827-87-9

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

(2R)-3-(dimethylamino)-2-methyl-1-naphthalen-2-ylpropan-1-one

InChI

InChI=1S/C16H19NO/c1-12(11-17(2)3)16(18)15-9-8-13-6-4-5-7-14(13)10-15/h4-10,12H,11H2,1-3H3/t12-/m1/s1

InChI Key

VKNWSHHBNLIKNC-GFCCVEGCSA-N

Isomeric SMILES

C[C@H](CN(C)C)C(=O)C1=CC2=CC=CC=C2C=C1

Canonical SMILES

CC(CN(C)C)C(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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